N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound with a molecular formula of C10H17N3S and a molecular weight of 211.33 g/mol . This compound is characterized by a thiazolo-pyridine core structure, which is a common motif in various biologically active molecules .
Preparation Methods
The synthesis of N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions . One common synthetic route includes the reaction of tert-butylamine with a thiazolo-pyridine precursor in the presence of a suitable catalyst . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine can be compared with other similar compounds such as:
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine: This compound shares a similar core structure but lacks the tert-butyl group, which may affect its biological activity and chemical properties.
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Another related compound with a methyl group instead of a tert-butyl group, leading to differences in reactivity and applications.
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)13-9-12-7-4-5-11-6-8(7)14-9/h11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
PCEKJDALKMRJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
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